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Compound of Interest

3-(2-Methoxy-4-
Compound Name:
propylphenoxy)azetidine

Cat. No.: B1395377

Disclaimer: No direct experimental data for "3-(2-Methoxy-4-propylphenoxy)azetidine" is
publicly available. This document synthesizes information from studies on structurally related
azetidine and phenoxy-containing compounds to extrapolate potential therapeutic targets and
research directions. The information presented herein is for research and informational
purposes only and should be considered speculative in the absence of direct experimental
validation for the specified compound.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered
significant interest in medicinal chemistry due to its presence in a wide array of biologically
active compounds.[1] Its unique conformational properties and ability to serve as a versatile
scaffold have led to the exploration of azetidine derivatives for various therapeutic applications,
including oncology, infectious diseases, and central nervous system disorders.[1][2] The
phenoxy moiety is also recognized as a "privileged" structure in drug discovery, known to
participate in key interactions with biological targets.[3] The compound "3-(2-Methoxy-4-
propylphenoxy)azetidine" combines these two pharmacologically relevant motifs, suggesting
a potential for interesting biological activities. This guide explores potential therapeutic targets
based on the pharmacology of similar chemical structures.

Potential Therapeutic Areas and Targets
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Based on the activities of related azetidine derivatives, "3-(2-Methoxy-4-
propylphenoxy)azetidine" could potentially target a range of proteins and pathways.

Central Nervous System (CNS) Targets

Azetidine derivatives have been extensively investigated for their effects on the CNS.

» GABA Transporters (GAT-1 and GAT-3): Certain azetidine derivatives act as GABA uptake
inhibitors.[4] Inhibition of these transporters increases the concentration of GABA in the
synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is relevant
for the treatment of epilepsy, anxiety, and other neurological disorders.

e Vesicular Monoamine Transporter 2 (VMAT2): Analogs of lobelane containing an azetidine
ring have been shown to be potent inhibitors of VMAT2.[5] VMAT?2 is responsible for
packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into
synaptic vesicles. Its inhibition can modulate dopaminergic signaling and is a potential
strategy for treating substance abuse, such as methamphetamine addiction.[5]

Oncology

The azetidine scaffold is present in several classes of anticancer agents.

o Polymerase Theta (Pol8): Recently, 3-hydroxymethyl-azetidine derivatives have been
identified as potent inhibitors of DNA polymerase Theta (Pol6).[6] Polf is a key enzyme in a
specific DNA repair pathway, and its inhibition is a promising synthetic lethal strategy for
treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA
mutations.[6]

» Signal Transducer and Activator of Transcription 3 (STAT3): Certain azetidine-based
compounds have been shown to irreversibly inhibit the activation of STAT3, a transcription
factor that is constitutively active in many cancers and promotes tumor cell proliferation,
survival, and metastasis.[7]

e Tubulin: Azetidin-2-one derivatives with a 1-(3,5-dimethoxyphenyl) substitution have
demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin,
thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[8]
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Infectious Diseases

Azetidine-containing compounds have a long history in the fight against infectious diseases.

e Antibacterial and Antifungal Agents: The azetidine ring is a core component of 3-lactam
antibiotics.[9] Furthermore, various other azetidine derivatives have shown broad-spectrum
antibacterial and antifungal activities.[1]

o Antiviral Agents: Some N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have
exhibited antiviral activity against a range of DNA and RNA viruses, including human

coronavirus.[9]

Hypothetical Signaling Pathway Involvement

Given the potential targets, "3-(2-Methoxy-4-propylphenoxy)azetidine" could modulate
several key signaling pathways. The following diagram illustrates a hypothetical involvement in
the STAT3 signaling pathway, a potential target for cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1395377?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

